7-(4-Benzylpiperazin-1-yl)-6-fluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile
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Overview
Description
7-(4-Benzylpiperazin-1-yl)-6-fluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of a benzylpiperazine moiety and a fluoro substituent further enhances its chemical properties, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Benzylpiperazin-1-yl)-6-fluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluoro substituent: This step often involves electrophilic fluorination using reagents such as Selectfluor.
Attachment of the benzylpiperazine moiety: This is typically done through nucleophilic substitution reactions, where the piperazine ring is introduced using benzyl chloride and piperazine under basic conditions.
Formation of the carbonitrile group: This can be achieved through the reaction of the intermediate compound with cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-Benzylpiperazin-1-yl)-6-fluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro substituent can be replaced through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
7-(4-Benzylpiperazin-1-yl)-6-fluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-6-fluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile involves its interaction with various molecular targets. The compound is known to bind to DNA, causing structural changes that inhibit replication and transcription processes. Additionally, it can interact with enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Benzylpiperazin-1-yl)-6-fluoro-4-oxo-1-prop-2-enylquinoline-3-carboxamide
- 7-(4-Benzylpiperazin-1-yl)-6-chloro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile
- 7-(4-Benzylpiperazin-1-yl)-6-fluoro-4-oxo-1-prop-2-enylquinoline-3-carboxylic acid
Uniqueness
The uniqueness of 7-(4-Benzylpiperazin-1-yl)-6-fluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro substituent enhances its stability and reactivity, while the benzylpiperazine moiety contributes to its ability to interact with biological targets.
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-6-fluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O/c1-2-8-29-17-19(15-26)24(30)20-13-21(25)23(14-22(20)29)28-11-9-27(10-12-28)16-18-6-4-3-5-7-18/h2-7,13-14,17H,1,8-12,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMMEGFJGLVYCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC4=CC=CC=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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